3,5-dichloro-2-iodothiophene

Bond Dissociation Energy Cross-Coupling Orthogonality Halogen Reactivity

This polyhalogenated thiophene delivers programmable, orthogonal reactivity essential for convergent synthesis. The labile C–I bond at the 2-position undergoes selective oxidative addition, while the two C–Cl bonds remain inert, preventing uncontrolled bis-coupling mixtures. It enables the modular construction of trisubstituted kinase inhibitor libraries and regioregular oligothiophenes for high-performance organic electronics. Choose this building block for precise, stepwise control over molecular decoration not possible with simpler mono- or symmetrically substituted halothiophenes.

Molecular Formula C4HCl2IS
Molecular Weight 278.9
CAS No. 98020-96-3
Cat. No. B6278248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-2-iodothiophene
CAS98020-96-3
Molecular FormulaC4HCl2IS
Molecular Weight278.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-iodothiophene CAS 98020-96-3: Strategic Orthogonal Building Block for Programmable Heterocycle Synthesis


3,5-Dichloro-2-iodothiophene (CAS 98020-96-3) is a polyhalogenated thiophene derivative classified as a multifunctional heterocyclic building block, distinguished by the presence of one C–I bond and two C–Cl bonds on a single thiophene ring . This substitution pattern is not found in simpler mono-halogenated or symmetrically substituted thiophenes [1]. Its value in synthetic chemistry derives from the substantial difference in bond dissociation energies and intrinsic reactivity between the C–I and C–Cl bonds, which establishes an orthogonal, programmable functionalization sequence not offered by bromo- or chloro-only analogs .

Why 3,5-Dichloro-2-iodothiophene Cannot Be Replaced by Simpler Halothiophenes in Multi-Step Sequences


Generic substitution with a single-halogen thiophene (e.g., 2-iodothiophene) or a symmetrical dihalide (e.g., 3,5-dichlorothiophene) fundamentally limits the achievable molecular complexity in a convergent synthesis. The primary failure mode arises from the lack of reaction orthogonality; both reactive sites in symmetrical analogs display comparable reactivity, leading to uncontrolled mixtures of mono- and bis-coupled products [1]. 3,5-Dichloro-2-iodothiophene circumvents this by encoding a strict sequence of events: the inherently more labile C–I bond undergoes selective oxidative addition at the 2-position, while the two C–Cl bonds remain inert and available for a distinct, subsequent cross-coupling step under more forcing conditions, thereby enabling sequential and regiospecific molecular elongation [1][2].

Quantitative Evidence for the Selection of 3,5-Dichloro-2-iodothiophene Over Closest Analogs


Bond Dissociation Energy Gap: Defining Orthogonality Between C–I and C–Cl Sites in 3,5-Dichloro-2-iodothiophene

The defining feature of 3,5-dichloro-2-iodothiophene is the large gap in carbon-halogen bond dissociation energy (BDE) between its C–I and C–Cl bonds. For a general thiophene system, the C–I BDE is approximately 272 kJ/mol, whereas the C–Cl BDE is approximately 397 kJ/mol [1]. This 125 kJ/mol gap is critical; it ensures that under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4, mild base, 60-80°C), oxidative addition occurs exclusively at the C–I bond with >95% selectivity, leaving both C–Cl bonds completely untouched [2]. This is in stark contrast to analogs like 3,5-dibromo-2-iodothiophene, where the C–Br BDE (~337 kJ/mol) is significantly closer to the C–I BDE, resulting in a narrower reactivity window (a gap of only ~65 kJ/mol) and a higher propensity for non-selective cross-coupling [2].

Bond Dissociation Energy Cross-Coupling Orthogonality Halogen Reactivity

Regioselectivity in Suzuki-Miyaura Coupling: Sequential Functionalization at C2 Before C3 and C5

The orthogonal reactivity of 3,5-dichloro-2-iodothiophene translates to predictable site-selectivity in palladium-catalyzed cross-couplings. Based on well-established reactivity hierarchies in polyhalogenated heterocycles, the iodine atom at the 2-position undergoes selective oxidative addition to Pd(0) catalysts under mild conditions, while the chlorine atoms at the 3- and 5-positions remain inert [1]. This enables the exclusive formation of a 2-aryl-3,5-dichlorothiophene intermediate. A second, more demanding coupling (e.g., using a bulky, electron-rich phosphine ligand at higher temperatures) is then required to activate the C–Cl bonds, facilitating subsequent derivatization at the 3- and/or 5-positions [1]. In comparison, a compound like 3,5-dichlorothiophene requires harsh conditions for its first coupling at C2, which often leads to competing dehalogenation or poor yields. Conversely, 2-iodothiophene lacks the chlorine handles for any subsequent diversification, terminating the synthetic sequence at a monosubstituted product [2].

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

Halogen Dance Reaction Efficiency: Synthetic Access to a Rare 2-Iodo-3,5-dichloro Substitution Pattern

The synthesis of 3,5-dichloro-2-iodothiophene itself relies on a base-catalyzed halogen dance reaction, a methodology specifically suited for preparing mixed polyhalogenated heterocycles with a 2-iodo substitution pattern [1]. This synthetic route, often starting from more readily available dihalo-substituted thiophenes (e.g., 2,5-dibromo-3,4-dichlorothiophene), leverages a lithium diisopropylamide (LDA)-promoted migration of halogen atoms [2]. The resulting compound is a non-symmetrical, trihalogenated building block that is difficult, if not impossible, to access via direct electrophilic halogenation due to the strong deactivating and directing effects of the chlorine substituents [1]. This contrasts with simpler analogs like 2-iodothiophene, which can be prepared by direct iodination of thiophene. The halogen dance route not only provides access to this specific substitution pattern but also ensures a high degree of regioisomeric purity, which is critical for downstream applications [2].

Halogen Dance Reaction Polyhalogenated Thiophene Synthesis Regioselective Halogenation

Comparative Utility in Convergent Synthesis: Enabling High Molecular Complexity vs. Linear Assembly

From a strategic procurement perspective for a multi-step synthesis campaign, the value of 3,5-dichloro-2-iodothiophene is best quantified by its ability to enable a convergent pathway. Consider the construction of a 2,3,5-trisubstituted thiophene. Using a linear approach with 2-iodothiophene, one would couple at C2, then be forced to use harsh C–H activation chemistry or de novo ring synthesis to install substituents at C3 and C5, often resulting in low yields and complex purification [1]. In contrast, 3,5-dichloro-2-iodothiophene permits a convergent strategy: the first C2 coupling is performed, followed by a separate, optimized C3/C5 coupling with a different nucleophile [2]. While a direct, head-to-head yield comparison for a specific target is not available, the general principle is that each sequential coupling with a chloroarene on a thiophene core can proceed with yields of 70-90% under optimized conditions [2]. This contrasts sharply with a direct C–H functionalization step, which may offer yields of only 20-50% and require extensive screening of directing groups and catalysts [1].

Convergent Synthesis Molecular Complexity Step-Economy

High-Impact Application Scenarios for 3,5-Dichloro-2-iodothiophene in R&D and Process Chemistry


Medicinal Chemistry: Programmable Synthesis of Targeted Thiophene-Based Kinase Inhibitor Libraries

In medicinal chemistry, 3,5-dichloro-2-iodothiophene is a strategic starting material for constructing diverse libraries of trisubstituted thiophene cores found in kinase inhibitors. The orthogonal reactivity enables a modular, three-component coupling approach. A first Suzuki coupling at C2 installs an aryl or heteroaryl motif to occupy the kinase hinge region [1]. The remaining chlorine atoms at C3 and C5 can then be independently addressed. For example, a subsequent Suzuki coupling at C5 (or C3) can introduce a solubilizing group, while the final chlorine is reserved for a late-stage amination to append a crucial hydrogen-bonding moiety [2]. This precise, stepwise control over molecular decoration is not possible with simpler halothiophenes and directly supports the structure-activity relationship (SAR) studies critical to lead optimization programs [2].

Materials Science: Synthesis of Regioregular Asymmetric Donor-Acceptor Oligomers for Organic Photovoltaics (OPV)

For organic electronics, the ability to synthesize regioregular, asymmetric oligomers is paramount for controlling morphology and charge transport. 3,5-Dichloro-2-iodothiophene is an ideal monomer for iterative cross-coupling strategies (e.g., Suzuki or Stille polycondensations) to create well-defined, head-to-tail linked oligo- and polythiophenes [1]. The orthogonality of the iodine and chlorine handles allows for the programmed addition of different donor and acceptor units in a precise sequence. This is a critical advantage over using symmetrical monomers (e.g., 2,5-dibromothiophene) which yield regiorandom polymers with less favorable electronic properties and lower device performance [1]. The resulting regioregular materials from this compound can exhibit improved charge carrier mobility and photovoltaic efficiency due to their highly ordered solid-state packing [2].

Process Chemistry: A Convergent Route to a Late-Stage Pharmaceutical Intermediate

In a process chemistry setting, the goal is to maximize yield and minimize steps for a specific target. 3,5-Dichloro-2-iodothiophene facilitates a convergent approach to a complex pharmaceutical intermediate containing a 2,3,5-trisubstituted thiophene. Two advanced fragments, each a complex molecule containing a boronic acid or organometallic nucleophile, can be coupled to the core in two separate, high-yielding steps [1]. This convergent assembly of pre-functionalized fragments is far more efficient than a linear sequence of reactions on the thiophene core, which would subject sensitive functional groups to multiple synthetic transformations and lead to significant material loss [2]. The orthogonal reactivity of the iodine and chlorine atoms is the key enabler for this process-intensification strategy, directly reducing the cost of goods and development timeline [1].

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